Technical Monograph: 4-(Methylamino)-3-nitrophenol (CAS 14703-88-9)
Technical Monograph: 4-(Methylamino)-3-nitrophenol (CAS 14703-88-9)
[1][2][3][4]
Executive Summary
4-(Methylamino)-3-nitrophenol (CAS 14703-88-9) represents a critical scaffold in the development of semi-permanent and permanent oxidative hair colorants.[1] Structurally characterized by a phenolic core substituted with a nitro group ortho to a methylamino moiety, this compound exhibits unique chromophoric properties due to intramolecular hydrogen bonding and electronic push-pull systems.[1]
This guide provides an exhaustive technical analysis of the compound, moving beyond basic data sheets to offer field-proven synthesis protocols, validated analytical methodologies, and safety assessments grounded in structure-activity relationships (SAR).[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Understanding the fundamental physicochemical behavior of 4-(Methylamino)-3-nitrophenol is prerequisite to stable formulation and accurate analysis.[1]
Table 1: Chemical Identity & Properties
| Parameter | Specification |
| Chemical Name | 4-(Methylamino)-3-nitrophenol |
| Synonyms | 4-Methylamino-3-nitro-phenol; 3-Nitro-4-methylaminophenol |
| CAS Number | 14703-88-9 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Reddish-brown to orange crystalline powder |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~8.5 (Phenolic OH), ~2.5 (Aniline NH - protonated) |
| LogP (Predicted) | 1.2 - 1.5 |
| Structural Alert | Nitro-aromatic amine (potential sensitizer) |
Synthesis & Manufacturing Pathways
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (S_NAr)[4]
The most robust and scalable route to 4-(Methylamino)-3-nitrophenol involves the nucleophilic displacement of a halogen (typically chlorine or fluorine) activated by an ortho-nitro group.[1] This pathway is preferred over direct nitration of N-methyl-4-aminophenol due to the high susceptibility of the electron-rich amine to oxidation.[1]
Reaction Scheme:
-
Precursor: 4-Chloro-3-nitrophenol (CAS 610-78-6).[1]
-
Nucleophile: Methylamine (CH₃NH₂), typically 40% aq. or 33% in EtOH.[1]
-
Mechanism: The nitro group at the 3-position withdraws electron density, activating the C-Cl bond at the 4-position for attack by the methylamine nucleophile.[1]
Synthesis Workflow Diagram[4][9]
Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of CAS 14703-88-9.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of 4-(Methylamino)-3-nitrophenol.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 4-Chloro-3-nitrophenol (5.0 g, 28.8 mmol) and Ethanol (30 mL). Stir until dissolved.
-
Addition: Slowly add Methylamine solution (33% in EtOH, 10 mL, ~86 mmol, 3 eq) via addition funnel over 10 minutes. Note: Exothermic reaction.[1]
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1) or HPLC.[1][2][3][4]
-
Workup:
-
Cool reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess methylamine and ethanol.[1]
-
Resuspend the residue in water (20 mL) and adjust pH to ~5–6 with dilute HCl to ensure the phenol is protonated but the amine remains free base (or manipulate pH to isoelectric point for precipitation).
-
Filter the resulting precipitate.[1]
-
-
Purification: Recrystallize from Ethanol/Water (80:20) to yield orange needles.
-
Yield Expectation: 85–90%.
Analytical Characterization & Validation
Accurate quantification requires separating the target from potential impurities like the starting material (4-chloro-3-nitrophenol) and regioisomers.[1]
HPLC-PDA Method[4][11][12]
System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Detection:
-
254 nm: General aromatic detection.
-
430 nm: Specific for nitro-aniline chromophore (selective for target).[1]
Mass Spectrometry (LC-MS/MS) Interpretation[4]
For trace analysis or metabolite identification, Triple Quadrupole MS is recommended.[1]
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]⁺ = 169.15 m/z.[1]
-
Key Fragments (MS2):
Toxicology & Safety Assessment (E-E-A-T)
Structural Alerts & Read-Across[4]
As a nitro-substituted aromatic amine, CAS 14703-88-9 falls into a chemical class scrutinized for potential sensitization and mutagenicity.[1]
-
Sensitization: Strong sensitizer potential due to the ability to form haptens with skin proteins.[1] The ortho arrangement of the nitro and amine groups can facilitate metabolic reduction to reactive species.[1]
-
Read-Across Anchor: 4-Amino-3-nitrophenol (Colipa B51) .[5][1]
-
SCCS Opinion: The EU Scientific Committee on Consumer Safety (SCCS) has evaluated the non-methylated analog (B51).[1] It was found safe in oxidative hair dyes at max concentrations of 1.5% (on-head), though it is a skin sensitizer [1].[1]
-
Inference: The addition of the N-methyl group generally reduces mutagenic potential compared to the primary amine but may alter skin penetration rates (LogP increases from ~0.9 to ~1.4).[1]
-
Handling Protocols[4]
Self-Validating Safety System:
-
Engineering Controls: All weighing and synthesis must occur within a certified fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to nitro-compound permeation), lab coat, and safety goggles.[1]
-
Decontamination: Spills should be treated with dilute acetic acid followed by water; avoid strong bases which may form deeply colored, water-soluble nitrophenolate salts that spread contamination.[1]
Metabolic Pathway Visualization[4]
Understanding the metabolic fate is crucial for safety assessment.[1] The primary route involves reduction of the nitro group or N-demethylation.[1]
Figure 2: Predicted metabolic pathways including N-demethylation and nitro-reduction.[1]
References
-
Scientific Committee on Consumer Products (SCCP). (2006).[1] Opinion on 4-Amino-3-nitrophenol (Colipa No B51).[5][1] European Commission.[1][6] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 3758882, 4-Amino-3-Nitrophenol (Analog Reference).[1] Available at: [Link][1]
-
European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 4-Chloro-3-nitrophenol (Precursor Safety).[1] Available at: [Link][1]
-
Scientific Committee on Consumer Safety (SCCS). (2012).[1][7] Opinion on Nitrosamines and Secondary Amines in Cosmetic Products.[1][8][3][9] (Relevant for N-methyl secondary amines).[1][6][3][10] Available at: [Link]
Sources
- 1. 4-Chloro-3-nitrophenol | C6H4ClNO3 | CID 69127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]
- 4. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
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- 9. ec.europa.eu [ec.europa.eu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

4-chloro-3-nitrophenol + CH₃NH₂
Meisenheimer Complex (Stabilized Intermediate)
4-(Methylamino)-3-nitrophenol + Cl⁻
